A Comprehensive Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol
A Comprehensive Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of the synthetic triacylglycerol, 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol. The information is compiled from various scientific resources and is intended for use by professionals in research, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols for characterization, and provides a logical workflow for the analysis of such compounds.
Core Physical and Chemical Properties
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a mixed-acid triacylglycerol containing two palmitic acid moieties at the sn-1 and sn-2 positions and one octanoic acid moiety at the sn-3 position of the glycerol backbone. As a synthetic lipid, its precise physical properties are crucial for its application in various scientific and pharmaceutical contexts.
General Properties
A summary of the fundamental physical and chemical identifiers for 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is presented in Table 1.
| Property | Value | Source |
| Chemical Name | 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol | N/A |
| Synonyms | 1,2-Palmitin-3-caprylin | [1] |
| CAS Number | 145134-89-0 | N/A |
| Molecular Formula | C₄₃H₈₂O₆ | N/A |
| Molecular Weight | 695.1 g/mol | N/A |
| Physical State | Solid | N/A |
Thermal Properties
Table 2: Melting Points of Structurally Related Triacylglycerols
| Compound | Melting Point (°C) |
| Tripalmitin (16:0/16:0/16:0) | 65-66 |
| Tristearin (18:0/18:0/18:0) | 72-73 |
| 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol | Not specified, solid at room temp.[1] |
Solubility
Triacylglycerols are characteristically nonpolar and hydrophobic. Consequently, 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is expected to be insoluble in water but soluble in a range of organic solvents. Specific quantitative solubility data is not available, but general solubility characteristics are summarized in Table 3.
Table 3: General Solubility of Triacylglycerols
| Solvent | Solubility |
| Water | Insoluble |
| Chloroform | Soluble |
| Methanol | Slightly Soluble to Soluble (often used in mixtures with chloroform) |
| Hexane | Soluble |
| Diethyl Ether | Soluble |
| Ethanol | Sparingly Soluble to Soluble |
| Dimethylformamide (DMF) | Soluble[1] |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies that are standard for the characterization of synthetic triacylglycerols like 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol.
Determination of Melting Point
The melting point of a triacylglycerol can be determined using several methods, with the capillary method and Differential Scanning Calorimetry (DSC) being the most common.
2.1.1. Capillary Melting Point Method
This method relies on the visual observation of the phase transition from solid to liquid.
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Apparatus : Melting point apparatus, capillary tubes, thermometer.
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Procedure :
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A small, dried sample of the triacylglycerol is packed into a capillary tube.
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The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.
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The temperature is raised at a slow, controlled rate.
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The temperature range from the point at which the substance first begins to melt to the point at which it is completely liquid is recorded as the melting point range. For fats, this is often referred to as the slip point and clear point.
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2.1.2. Differential Scanning Calorimetry (DSC)
DSC provides a more detailed thermal profile, including the onset of melting, peak melting temperature, and enthalpy of fusion.
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Apparatus : Differential Scanning Calorimeter.
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Procedure :
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A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
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An empty sealed pan is used as a reference.
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The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).
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The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.
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The resulting thermogram is analyzed to determine the melting point and other thermal transitions.
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Structural and Purity Analysis
The identity and purity of a synthetic triacylglycerol are typically confirmed using chromatographic and spectrometric techniques.
2.2.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for separating and quantifying different triacylglycerol species.
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Apparatus : HPLC system with a reversed-phase column (e.g., C18) and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
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Procedure :
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The sample is dissolved in an appropriate organic solvent (e.g., chloroform/methanol).
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A gradient elution is typically employed, using a mixture of polar and nonpolar solvents (e.g., acetonitrile and isopropanol).
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The separation is based on the partition of the triacylglycerol molecules between the mobile phase and the stationary phase, which is influenced by both the chain length and the degree of unsaturation of the fatty acid components.
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The retention time and peak area are used for identification and quantification, respectively, often by comparison to known standards.
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2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
To confirm the fatty acid composition of the triacylglycerol, it is first transesterified to form fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS.
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Apparatus : Gas chromatograph coupled to a mass spectrometer.
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Procedure :
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Transesterification : The triacylglycerol is reacted with a reagent such as methanolic HCl or BF₃ in methanol to convert the fatty acids into their corresponding methyl esters.
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Extraction : The FAMEs are extracted into an organic solvent (e.g., hexane).
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GC-MS Analysis : The extracted FAMEs are injected into the GC, where they are separated based on their volatility and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
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Identification : The mass spectrum of each FAME is compared to a library of known spectra for identification. The relative amounts of each fatty acid can be determined from the peak areas in the chromatogram.
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Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a synthetic triacylglycerol such as 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol.
Caption: Workflow for the synthesis and characterization of a triacylglycerol.
This comprehensive guide provides the available physical property data for 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol and outlines the standard experimental procedures for its full characterization. For researchers and drug development professionals, a thorough understanding of these properties is essential for the successful application of this and similar synthetic lipids.
